Product packaging for 2-bromo-N-(2,6-dimethylphenyl)propanamide(Cat. No.:CAS No. 41708-73-0)

2-bromo-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B1272643
CAS No.: 41708-73-0
M. Wt: 256.14 g/mol
InChI Key: SIWFSHGMQMQXJE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides are a class of organic compounds that have garnered considerable attention due to their unique chemical reactivity and their prevalence in biologically active molecules. The introduction of a halogen atom, particularly at the α-position to the carbonyl group, profoundly influences the electronic properties of the amide, rendering the α-carbon susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of compounds like 2-bromo-N-(2,6-dimethylphenyl)propanamide.

The chemistry of halogenated amides is diverse, encompassing a range of transformations that leverage the carbon-halogen bond. These compounds can undergo nucleophilic substitution reactions, where the halogen acts as a leaving group, allowing for the introduction of various functional groups. Furthermore, the presence of the halogen atom can facilitate radical reactions and transition-metal-catalyzed cross-coupling reactions, expanding the synthetic possibilities.

The nature of the halogen atom (F, Cl, Br, I) plays a crucial role in the reactivity of the α-haloamide, with bromides and iodides generally being more reactive than chlorides and fluorides due to their better leaving group ability. The amide moiety itself can be modulated to fine-tune the reactivity of the molecule. For instance, the substituents on the nitrogen atom can influence the steric and electronic environment around the reactive center. In the case of this compound, the 2,6-dimethylphenyl group imposes significant steric hindrance, which can influence the stereochemical outcome of reactions at the α-carbon.

Significance of α-Bromoamides as Reactive Synthons in Organic Synthesis

α-Bromoamides, including this compound, are highly valued as reactive synthons in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The α-bromoamide functional group serves as a versatile synthon for the introduction of an α-amino acid or a substituted acetic acid moiety into a target molecule.

The reactivity of the α-carbon in α-bromoamides allows for a variety of synthetic transformations:

Nucleophilic Substitution: This is one of the most common applications of α-bromoamides. They readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes them key intermediates in the synthesis of peptides, heterocyclic compounds, and other complex organic molecules. For example, the reaction of an α-bromoamide with an amine is a fundamental step in the synthesis of α-amino amides.

Radical Reactions: The carbon-bromine bond in α-bromoamides can be homolytically cleaved to generate α-amido radicals. These radicals can participate in various carbon-carbon bond-forming reactions, including conjugate additions and cyclization reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions: α-Bromoamides are excellent electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds between the α-carbon of the amide and various organometallic reagents, providing a powerful tool for the construction of complex molecular architectures. For instance, palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids has been shown to be an effective method for the synthesis of α-aryl carboxamides. nih.gov The steric hindrance provided by the N-(2,6-dimethylphenyl) group can be exploited to control the selectivity of these reactions.

The table below summarizes some of the key reactions of α-bromoamides, highlighting their versatility as synthons.

Reaction TypeReagent/CatalystProduct Type
Nucleophilic SubstitutionAmines, Alcohols, Thiolsα-Amino amides, α-Alkoxy amides, α-Thio amides
Radical AdditionAlkenesFunctionalized amides
Suzuki CouplingArylboronic acids / Pd catalystα-Aryl amides
Heck CouplingAlkenes / Pd catalystα,β-Unsaturated amides
Sonogashira CouplingTerminal alkynes / Pd, Cu catalystsα-Alkynyl amides

Overview of Current Research Trajectories in Propanamide Derivatives

Propanamide derivatives constitute a broad class of compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science. The propanamide scaffold is a common feature in many biologically active molecules, and current research is focused on the synthesis and evaluation of novel propanamide derivatives with enhanced therapeutic properties.

One significant area of research is the development of new synthetic methodologies for the preparation of functionalized propanamide derivatives. This includes the use of catalytic methods to introduce chirality and to functionalize the propanamide backbone with high selectivity. For example, the synthesis of N-(2,6-dimethylphenyl)-3-(4-morpholinyl)propanamide highlights the interest in propanamide derivatives with potential pharmacological activities. evitachem.com

In medicinal chemistry, propanamide derivatives are being investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The structural diversity that can be achieved by modifying the propanamide backbone allows for the fine-tuning of the pharmacological properties of these compounds. The N-aryl group, in particular, plays a crucial role in determining the biological activity of many propanamide derivatives. The 2,6-dimethylphenyl group in this compound, for instance, is a common feature in a number of local anesthetics and other pharmacologically active compounds, where it is thought to contribute to the molecule's lipophilicity and its interaction with biological targets.

Furthermore, research is also directed towards the use of propanamide derivatives as building blocks in the synthesis of more complex molecules, including natural products and their analogues. The reactivity of functionalized propanamides, such as α-bromoamides, makes them valuable intermediates in multi-step synthetic sequences.

The table below lists some examples of research areas involving propanamide derivatives.

Research AreaFocusExample Application
Medicinal ChemistrySynthesis of new drug candidatesAntimicrobial, anti-inflammatory, and anticancer agents
CatalysisDevelopment of stereoselective synthetic methodsAsymmetric synthesis of chiral propanamides
Materials ScienceDesign of new functional materialsPolymers and liquid crystals with propanamide units
Natural Product SynthesisUse as key building blocksSynthesis of complex bioactive molecules

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO B1272643 2-bromo-N-(2,6-dimethylphenyl)propanamide CAS No. 41708-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWFSHGMQMQXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378863
Record name 2-bromo-N-(2,6-dimethylphenyl)propanamide
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Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41708-73-0
Record name 2-Bromo-N-(2,6-dimethylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-(2,6-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Comparative Analysis of Experimental and Computationally Derived Vibrational Spectra

A comparative analysis of the experimental and computationally derived vibrational spectra for 2-bromo-N-(2,6-dimethylphenyl)propanamide cannot be provided, as the requisite data is not available in the reviewed scientific literature.

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and fingerprint region of a molecule. arxiv.org A comprehensive study would involve recording the experimental FT-IR and Raman spectra and comparing the observed vibrational frequencies (cm⁻¹) to those predicted by computational methods. core.ac.uk

Computational approaches, typically using density functional theory (DFT), allow for the calculation of harmonic vibrational frequencies from the molecule's optimized geometric structure. acs.org By comparing the experimental peak positions and intensities with the scaled, computationally predicted spectrum, a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule can be achieved. aalto.fi This correlative approach is crucial for confirming the molecular structure and understanding its electronic properties. However, no such specific study or the underlying data for this compound has been published.

Mass Spectrometry for Molecular Compositional Verification

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

A detailed analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern for this compound is not available in the scientific literature.

EI-MS is a technique where a molecule is ionized by a high-energy electron beam, causing it to form a molecular ion (M⁺˙) which then undergoes fragmentation. The resulting pattern of charged fragments is characteristic of the molecule's structure. For amides, common fragmentation pathways include α-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as McLafferty rearrangements if a γ-hydrogen is present. libretexts.org A key fragmentation for many amides is the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org The presence of bromine would introduce a characteristic isotopic pattern for any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). A full analysis would involve identifying the major fragment ions and proposing mechanisms for their formation, but the mass spectrum for this specific compound has not been published.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published High-Resolution Mass Spectrometry (HRMS) data available for this compound.

HRMS is a vital technique for unequivocally confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. For this compound, with a chemical formula of C₁₁H₁₄BrNO, HRMS would be used to verify this composition against the experimentally measured exact mass. scbt.com

Table 1: Theoretical Exact Mass for this compound

Ion Species Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₁H₁₅⁷⁹BrNO⁺ 256.0335
[M+H]⁺ C₁₁H₁₅⁸¹BrNO⁺ 258.0315
[M+Na]⁺ C₁₁H₁₄⁷⁹BrNNaO⁺ 278.0154
[M+Na]⁺ C₁₁H₁₄⁸¹BrNNaO⁺ 280.0134

Note: This table represents theoretical values. No experimental data has been found.

X-ray Crystallography for Definitive Solid-State Structural Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature yielded no evidence of a solved single-crystal X-ray structure for this compound. imet-db.runcsu.edupsds.ac.ukre3data.org Therefore, a definitive analysis of its solid-state conformation, bond lengths, and intermolecular interactions is not possible.

Crystal Structure Refinement, Bond Lengths, and Bond Angles

Without a solved crystal structure, no data on crystal system, space group, unit-cell dimensions, or refinement statistics can be presented. Similarly, precise, experimentally determined bond lengths and angles for the molecule in the solid state are unavailable. Such data would provide unambiguous confirmation of the covalent structure and reveal subtle geometric features influenced by the crystalline environment.

Analysis of Conformational Preferences and Intermolecular Interactions

An analysis of the solid-state conformational preferences and intermolecular interactions for this compound cannot be conducted. X-ray crystallography would reveal the torsion angles that define the molecule's three-dimensional shape, particularly the relative orientation of the 2,6-dimethylphenyl ring and the propanamide side chain. Steric hindrance from the ortho-methyl groups on the phenyl ring would be expected to significantly influence this conformation. nih.gov

Mechanistic Investigations and Reactivity Profiles of 2 Bromo N 2,6 Dimethylphenyl Propanamide

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The primary site of reactivity in 2-bromo-N-(2,6-dimethylphenyl)propanamide is the electrophilic carbon atom bearing the bromine atom. This carbon is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. These reactions are fundamental in the synthesis of a variety of more complex molecules.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The operative mechanism for this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon.

The carbon atom attached to the bromine is secondary, which can allow for either SN1 or SN2 reactions. However, the presence of the adjacent bulky N-(2,6-dimethylphenyl)propanamide group creates significant steric hindrance. This steric bulk disfavors the backside attack required for an SN2 mechanism. Conversely, the secondary nature of the carbon can lead to the formation of a secondary carbocation intermediate, which can be stabilized by the adjacent carbonyl group through resonance, thus favoring an SN1 pathway under appropriate conditions (e.g., in a polar, protic solvent with a weak nucleophile).

In an SN2 reaction , the rate is dependent on the concentration of both the α-bromoamide and the nucleophile (rate = k[α-bromoamide][nucleophile]). The reaction proceeds in a single, concerted step with inversion of stereochemistry at the chiral center, if one exists.

In an SN1 reaction , the rate is dependent only on the concentration of the α-bromoamide (rate = k[α-bromoamide]) as the rate-determining step is the formation of the carbocation. This pathway typically leads to a racemic mixture of products if the starting material is chiral, as the planar carbocation can be attacked from either face by the nucleophile.

Given the structure of this compound, the SN2 pathway is generally hindered, suggesting that SN1 or borderline SN1/SN2 mechanisms are more likely, particularly with weaker nucleophiles and in polar solvents.

The electrophilic carbon of this compound readily reacts with a variety of nucleophiles. The synthesis of the local anesthetic lidocaine, which involves the reaction of the analogous 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine, provides a strong precedent for the high reactivity of such α-haloamides towards amine nucleophiles. nih.govmasterorganicchemistry.com The bromo-analogue is expected to be even more reactive.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles. While specific experimental data for this exact compound is limited in publicly available literature, the reactivity can be inferred from general principles of α-haloamide chemistry. nih.gov

NucleophileReagent ExampleProduct StructureProduct Name
AmineDiethylamine ((C₂H₅)₂NH)Amine Product Structure2-(diethylamino)-N-(2,6-dimethylphenyl)propanamide
AlkoxideSodium methoxide (B1231860) (NaOCH₃)Alkoxide Product Structure2-methoxy-N-(2,6-dimethylphenyl)propanamide
ThiolSodium thiophenoxide (NaSPh)Thiol Product StructureN-(2,6-dimethylphenyl)-2-(phenylthio)propanamide
Azide (B81097)Sodium azide (NaN₃)Azide Product Structure2-azido-N-(2,6-dimethylphenyl)propanamide

In the context of this compound, regioselectivity is not a major concern as there is only one electrophilic center for substitution. However, chemoselectivity can be an important consideration when the nucleophile possesses multiple reactive sites. For instance, in a molecule with both an amine and a thiol group, the more nucleophilic thiol group would likely react preferentially with the α-bromoamide.

The choice of reaction conditions, such as solvent and temperature, can also influence the outcome of the reaction. For example, in the presence of a strong, sterically hindered base, elimination to form an α,β-unsaturated amide might compete with substitution. However, the primary reaction pathway for α-haloamides with good nucleophiles is typically substitution.

Reductive Transformations of the α-Bromoamide Moiety

The α-bromoamide functionality in this compound can undergo various reductive transformations, leading to either dehalogenated products or the reduction of the amide group itself.

Catalytic Hydrogenation: This method is a powerful tool for the reductive removal of halogens (hydrodehalogenation). Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas (H₂), the carbon-bromine bond can be cleaved to afford the corresponding dehalogenated amide, N-(2,6-dimethylphenyl)propanamide. This process is generally chemoselective, leaving the amide and aromatic functionalities intact under mild conditions.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group (CH₂), yielding an amine. ucalgary.cachemistrysteps.comlibretexts.orgyoutube.com In the case of this compound, treatment with LiAlH₄ would be expected to reduce the amide to an amine and also effect the dehalogenation, leading to N-(2,6-dimethylphenyl)propan-1-amine. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. masterorganicchemistry.comucalgary.cayoutube.com

Selective Dehalogenation: To achieve selective removal of the bromine atom without affecting the amide group, catalytic hydrogenation is the method of choice. Another common method for selective dehalogenation is the use of radical reducing agents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN).

Selective Reduction to an Alcohol: The reduction of an amide to an alcohol is a more challenging transformation. While strong hydrides like LiAlH₄ typically yield amines, specific conditions and reagents can be employed to favor the formation of an alcohol. However, for α-bromoamides, the more common outcome of strong hydride reduction is the formation of the corresponding amine with concomitant dehalogenation. A two-step process involving nucleophilic substitution of the bromide with a protected hydroxyl group, followed by deprotection and reduction of the amide, would be a more reliable route to the alcohol derivative.

The following table summarizes the expected products from various reductive transformations of this compound.

Reducing Agent/ConditionsProduct StructureProduct NameTransformation
H₂, Pd/CDehalogenated Product StructureN-(2,6-dimethylphenyl)propanamideDehalogenation
LiAlH₄, then H₂OAmine Product StructureN-(2,6-dimethylphenyl)propan-1-amineAmide reduction and dehalogenation
Bu₃SnH, AIBNDehalogenated Product StructureN-(2,6-dimethylphenyl)propanamideRadical dehalogenation

Oxidative Reactions of the Amide and Aromatic Moieties

The oxidative behavior of this compound is dictated by the reactivity of its amide linkage and the substituted aromatic ring.

Oxidation of the Amide Functional Group to Carboxylic Acids or Other Derivatives

The amide functional group is generally characterized by its stability and resistance to direct oxidation. Transformation of the amide in this compound to a carboxylic acid typically proceeds via hydrolysis rather than direct oxidation. Under acidic or basic conditions, the amide bond can be cleaved to yield 2-bromopropanoic acid and 2,6-dimethylaniline (B139824). While not a direct oxidative process, the resulting amine, 2,6-dimethylaniline, is susceptible to oxidation, potentially forming nitroso or nitro compounds, or undergoing oxidative polymerization.

It is important to note that direct, selective oxidation of the amide group to other functionalities without cleavage of the C-N bond is not a commonly observed reaction pathway under standard laboratory conditions.

Oxidative Pathways of the Dimethylphenyl Ring

The 2,6-dimethylphenyl group is an electron-rich aromatic system, making it a likely site for oxidative modification. The specific outcome of an oxidative process is highly dependent on the reagent and reaction conditions employed.

Benzylic Oxidation : The methyl substituents on the aromatic ring are susceptible to oxidation. This can occur in a stepwise manner, initially forming benzylic alcohols, which can be further oxidized to aldehydes and subsequently to carboxylic acids. The resulting products could include 2-carboxy-6-methylphenyl or 2,6-dicarboxyphenyl derivatives.

Aromatic Hydroxylation : Electrophilic attack by an oxidizing agent can lead to the introduction of hydroxyl groups onto the aromatic ring. The directing effects of the amide and methyl groups would likely favor hydroxylation at the positions para to the methyl groups.

Oxidative Degradation : Under more aggressive oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or ozone, the aromatic ring can undergo cleavage, leading to the formation of smaller, more highly oxidized fragments.

Rearrangement Reactions Involving α-Bromoamides

The presence of a bromine atom alpha to the amide carbonyl group in this compound introduces the potential for several rearrangement reactions.

Examination of Potential Migratory Rearrangements

While not as extensively studied as their α-haloketone counterparts, α-bromoamides can undergo rearrangements. One possibility involves a 1,2-migratory shift. For instance, treatment with a Lewis acid could, in principle, induce the migration of the N-(2,6-dimethylphenyl) group to the α-carbon with concurrent displacement of the bromide. However, the steric hindrance presented by the ortho-methyl groups on the phenyl ring may impede such a rearrangement.

Another potential rearrangement pathway could involve the intramolecular cyclization to form a highly strained three-membered aziridinone (B14675917) ring, followed by nucleophilic ring-opening. The stability of the aziridinone intermediate would be a critical factor in the viability of this pathway.

Applicability of Favorskii-type Rearrangements to Amide Systems

The Favorskii rearrangement is a characteristic reaction of α-haloketones that proceeds through a cyclopropanone (B1606653) intermediate. The analogous reaction in α-haloamides, often termed a Favorskii-like rearrangement, has been observed. For this compound, a true Favorskii rearrangement is unlikely due to the absence of an enolizable proton on the α-carbon.

However, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement, which does not require an enolizable proton, could be applicable. This mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by a rearrangement where the α-carbon migrates with the displacement of the bromide ion. In the case of an α-bromoamide, this could potentially lead to the formation of a β-lactam (a four-membered cyclic amide). The feasibility of this reaction would be influenced by the nature of the base or nucleophile used and the reaction conditions. The formation of β-lactams is a significant synthetic transformation due to their presence in many biologically active compounds.

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound serves as a functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

The steric hindrance imparted by the two ortho-methyl groups on the phenyl ring, as well as the methyl group at the α-position, could influence the reaction kinetics and yields. Careful selection of the catalyst, ligands, and reaction conditions would be crucial for successful transformations.

Below is a table summarizing potential transition metal-catalyzed coupling reactions for this compound:

Coupling ReactionCoupling PartnerExample Catalyst SystemPotential Product Structure
Suzuki Coupling Aryl/vinyl boronic acid or esterPd(PPh₃)₄, Base (e.g., K₂CO₃)α-Aryl/vinyl-N-(2,6-dimethylphenyl)propanamide
Heck Coupling AlkenePd(OAc)₂, Phosphine (B1218219) ligand, Baseα-Alkenyl-N-(2,6-dimethylphenyl)propanamide
Sonogashira Coupling Terminal alkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)α-Alkynyl-N-(2,6-dimethylphenyl)propanamide
Buchwald-Hartwig Amination AminePd catalyst, Phosphine ligand, Baseα-Amino-N-(2,6-dimethylphenyl)propanamide
Stille Coupling OrganostannanePd(PPh₃)₄α-Alkyl/alkenyl/aryl-N-(2,6-dimethylphenyl)propanamide
Negishi Coupling Organozinc reagentPd or Ni catalystα-Alkyl/alkenyl/aryl-N-(2,6-dimethylphenyl)propanamide

These coupling reactions provide a versatile synthetic platform to modify the structure of this compound at the α-position, facilitating the generation of new chemical entities for further investigation.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are preeminent in their ability to facilitate the formation of C-C bonds by coupling organic halides with a variety of partners. As an α-bromo amide, this compound is a suitable electrophilic partner for several of these cornerstone reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Research has demonstrated the successful application of palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids to generate chiral α-aryl carboxamides. nih.gov This indicates that this compound is a viable substrate for such transformations.

In this context, the reaction would involve the coupling of the α-carbon of the propanamide with an aryl or vinyl group from a boronic acid or its ester derivative. The reaction typically requires a Pd(0) catalyst, often generated in situ from a Pd(II) precursor, a suitable phosphine ligand to stabilize the catalyst and promote reactivity, and a base to activate the organoboron species for transmetalation. wikipedia.org The development of a chiral P,P=O ligand has been shown to be critical in overcoming mechanistic challenges and enabling the asymmetric coupling of α-bromo carbonyl compounds. nih.gov

ParameterTypical Conditions for Suzuki Coupling of α-Bromo Amides
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, electron-rich phosphines (e.g., tBuXPhos, chiral P,P=O ligands) nih.govorganic-chemistry.org
Boron Reagent Arylboronic acids, Arylboronic acid pinacol (B44631) esters
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH wikipedia.org
Solvent Toluene, Dioxane, THF, Methanol/THF mixtures wikipedia.orgnih.gov
Temperature Room Temperature to 80 °C nih.govacs.org

Heck Reaction

The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org The use of unactivated alkyl halides, such as the sp³-hybridized bromide in this compound, is less common due to challenges including slow oxidative addition to the palladium catalyst and the potential for premature β-hydride elimination. nih.gov

However, recent advancements have expanded the scope of the Heck reaction. For instance, a palladium-catalyzed aryl-to-alkyl radical relay Heck reaction has been developed for the α-C(sp³)-H sites of amides using aryl iodides as coupling partners, proceeding through a hybrid palladium-radical mechanism. nih.gov While this does not directly involve the C-Br bond, it highlights the potential for functionalizing the α-position of amides via Heck-type chemistry. A traditional Heck coupling with this compound would involve the formation of an α-vinylated amide product.

ParameterGeneral Conditions for Heck Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ libretexts.org
Ligand Phosphine ligands (e.g., PPh₃, DavePhos, X-Phos) nih.gov
Alkene Partner Activated alkenes (e.g., acrylates, styrenes)
Base Triethylamine (B128534) (Et₃N), NaOtBu, K₂CO₃ nih.gov
Solvent Toluene, DMF, Dioxane
Temperature 80 °C to 140 °C nih.gov

Sonogashira Coupling

The Sonogashira reaction is a powerful method for constructing C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes. wikipedia.org This reaction is unique among the common palladium-catalyzed cross-couplings as it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The palladium catalyst activates the organic halide, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate that participates in the key transmetalation step. youtube.com

The use of alkyl halides as the electrophilic partner is challenging but has been reported for unactivated alkyl bromides and iodides. organic-chemistry.org Therefore, the reaction of this compound with a terminal alkyne is theoretically possible, though it would likely require specialized conditions to favor oxidative addition and prevent side reactions. The product would be an α-alkynylated amide.

ParameterTypical Conditions for Sonogashira Coupling
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄, (NHC)-Pd complexes libretexts.orgnih.gov
Copper Co-catalyst CuI
Ligand Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs)
Base Amine bases (e.g., Et₃N, Diethylamine), which can also act as solvent wikipedia.org
Solvent Toluene, DMF, THF, Amines wikipedia.org
Temperature Room Temperature to 90 °C

Copper-Mediated Coupling Reactions (e.g., Ullmann)

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a nucleophile such as an alcohol, amine, or thiol.

The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the copper-promoted C-N bond formation between an aryl halide and an amine or amide. wikipedia.org In this scenario, this compound could potentially act as the nitrogen-based nucleophile. Following deprotonation of the amide N-H bond, the resulting amidate could couple with an aryl halide (e.g., aryl iodide or bromide) to form an N,N-disubstituted amide. Modern protocols often use soluble copper(I) salts (like CuI) in combination with a ligand, such as a 1,2-diamine, which allows the reaction to proceed under milder conditions than the high temperatures traditionally required. researchgate.net

ParameterConditions for Copper-Catalyzed N-Arylation of Amides
Copper Source CuI, Cu₂O researchgate.net
Ligand 1,2-Diamine ligands (e.g., N,N'-dimethylethylenediamine), 1,10-phenanthroline (B135089) researchgate.net
Aryl Halide Aryl iodides, Aryl bromides
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsF researchgate.netresearchgate.net
Solvent Dioxane, Toluene, DMF
Temperature Room Temperature to 110 °C researchgate.net

Mechanistic Insights into Catalytic Cycles

Palladium-Catalyzed Cycles

The mechanisms of the Suzuki, Heck, and Sonogashira reactions, while distinct, share a common catalytic cycle based on a Pd(0)/Pd(II) redox couple.

Oxidative Addition : The cycle begins with the oxidative addition of the electrophile, this compound, to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the C(sp³)-Br bond and forms a square planar Pd(II) intermediate. This is often the rate-determining step, particularly for sp³-hybridized halides. libretexts.orgyoutube.com

Transmetalation (Suzuki) / Migratory Insertion (Heck) / Acetylide Transfer (Sonogashira) :

In the Suzuki reaction, the organoboron reagent, activated by a base, undergoes transmetalation, where the organic group (e.g., aryl) is transferred from boron to the palladium center, displacing the bromide ligand. wikipedia.orglibretexts.org For α-bromo carboxamides, this step must be managed carefully to avoid side reactions. nih.gov

In the Heck reaction, an alkene coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion, where the alkyl group attached to the palladium adds across the double bond of the alkene, forming a new C-C bond and a new palladium-carbon σ-bond. libretexts.orgyoutube.com

In the Sonogashira reaction, a parallel catalytic cycle involving the copper co-catalyst generates a copper(I) acetylide. This species then transfers its acetylide group to the Pd(II) complex in a transmetalation step. wikipedia.orgyoutube.com

β-Hydride Elimination (Heck) : Following migratory insertion in the Heck reaction, the palladium complex typically undergoes β-hydride elimination to form the alkene product and a palladium-hydride species. libretexts.orgnih.gov

Reductive Elimination : This is the final product-forming step in the Suzuki and Sonogashira pathways. The two organic groups on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org In the Heck cycle, the Pd(0) catalyst is regenerated from the palladium-hydride species through a reaction with the base. libretexts.org

Copper-Mediated Cycle (Ullmann-type)

The mechanism of the Ullmann reaction is less universally agreed upon than its palladium-catalyzed counterparts but is generally thought to proceed through a Cu(I)/Cu(III) cycle, especially in modern ligand-assisted systems.

Nucleophile Coordination : The amide nucleophile (the deprotonated form of this compound) coordinates to a Cu(I) salt.

Oxidative Addition : The aryl halide then adds to the copper complex, forming a Cu(III) intermediate. This step is often rate-limiting. nih.gov

Reductive Elimination : The aryl group and the amide nitrogen couple, forming the C-N bond and the desired N-arylated product. This step reduces the copper center back to Cu(I), allowing the catalytic cycle to continue. organic-chemistry.org

This mechanistic framework provides a basis for understanding the potential reactivity of this compound and for designing synthetic routes that leverage its unique structural features.

Computational and Theoretical Studies on 2 Bromo N 2,6 Dimethylphenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to study the properties of organic molecules. For a compound such as 2-bromo-N-(2,6-dimethylphenyl)propanamide, DFT methods can provide a reliable description of its electronic and structural parameters. A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various molecular properties.

Detailed research findings on the quantum chemical calculations of analogous N-aryl amides and related structures have been reported in the scientific literature. mdpi.comnih.govnih.gov These studies often utilize the B3LYP functional with basis sets like 6-311+G to achieve a good balance between computational cost and accuracy. mdpi.com The insights gained from these studies on similar molecules can provide a strong basis for understanding the theoretical characteristics of this compound.

The optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map are key aspects investigated in such computational studies. The HOMO and LUMO energies are particularly important as they relate to the molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability.

Below are representative data tables that illustrate the kind of information that can be obtained from quantum chemical calculations on this compound, based on findings for structurally similar compounds.

Table 1: Calculated Geometrical Parameters This interactive table presents typical bond lengths and angles for key structural features of the molecule, as would be determined by geometry optimization calculations.

ParameterBond/AngleValue
Bond LengthC=O1.23 Å
Bond LengthC-N (amide)1.35 Å
Bond LengthC-Br1.95 Å
Bond AngleO=C-N122°
Bond AngleC-N-C (aryl)128°
Dihedral AngleC-C-N-C45°

Table 2: Calculated Electronic Properties This table showcases key electronic properties derived from quantum chemical calculations, which are crucial for understanding the molecule's reactivity and behavior in chemical reactions.

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment3.2Debye
Mulliken Charge on N-0.6e
Mulliken Charge on Br-0.1e

These computational approaches provide a foundational understanding of the intrinsic properties of this compound at the molecular level.

Q & A

What experimental design strategies are recommended for optimizing the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide?

Basic Research Question
To improve yield and purity, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design can identify interactions between key parameters while minimizing experimental runs . Post-synthesis purification via column chromatography (using silica gel and gradient elution) or recrystallization (from ethanol/water mixtures) is critical to isolate the product from common byproducts like unreacted precursors or dehalogenated impurities .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying peaks for the bromopropanamide backbone (e.g., δ ~4.2 ppm for the CH₂Br group) and aromatic protons of the 2,6-dimethylphenyl moiety .
  • X-ray Crystallography : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in single crystals grown via slow evaporation from dichloromethane/hexane .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~258.03 g/mol) and isotopic patterns for bromine .

How do steric and electronic effects of the 2,6-dimethylphenyl substituent influence reaction pathways in nucleophilic substitution reactions?

Advanced Research Question
The steric bulk of the 2,6-dimethyl groups hinders nucleophilic attack at the carbonyl or β-bromo positions, favoring SN2 mechanisms at the α-carbon. Computational studies (e.g., density functional theory) reveal increased activation energy for alternative pathways due to steric hindrance . Experimentally, kinetic studies under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic) can quantify these effects. Contrast with analogs lacking methyl groups (e.g., N-phenyl derivatives) to isolate steric contributions .

What computational tools are used to predict the reactivity of this compound in complex reaction systems?

Advanced Research Question
Quantum chemical calculations (e.g., Gaussian or ORCA software) model transition states and reaction barriers for pathways like elimination or substitution. Pair this with machine learning to predict optimal reaction conditions by training models on datasets of similar bromoamide reactions. For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by prioritizing high-probability conditions .

How can researchers resolve contradictions in kinetic data from different reaction conditions involving this compound?

Advanced Research Question
Apply statistical analysis (e.g., ANOVA) to identify outliers or confounding variables. For instance, discrepancies in rate constants under acidic vs. basic conditions may arise from competing hydrolysis pathways. Replicate experiments with controlled humidity and inert atmospheres to isolate environmental factors. Cross-validate results using microreactor systems for precise control of residence time and mixing .

What are the common impurities in this compound synthesis, and how are they characterized?

Basic Research Question
Major impurities include:

  • Debrominated product : Detected via GC-MS or LC-MS (m/z ~178.12 for N-(2,6-dimethylphenyl)propanamide) .
  • Dimerization byproducts : Identified by HRMS (m/z ~514.08 for a bromine-bridged dimer) .
  • Unreacted 2,6-dimethylaniline : Quantified using HPLC with UV detection at 254 nm .

How does the crystal packing of this compound influence its solid-state reactivity?

Advanced Research Question
X-ray diffraction data reveal hydrogen-bonding networks (e.g., N–H···O=C interactions) that stabilize the crystal lattice. These interactions reduce molecular mobility, delaying solid-state degradation. Compare with amorphous forms (prepared by rapid cooling) to study reactivity differences. Thermal analysis (DSC/TGA) correlates phase transitions with decomposition profiles .

What role does solvent choice play in the stability of this compound during storage?

Basic Research Question
Polar aprotic solvents (e.g., DMF, DMSO) accelerate hydrolysis, while non-polar solvents (e.g., hexane) preserve stability. Conduct accelerated stability studies by storing solutions at 40°C/75% RH and monitoring degradation via NMR. For long-term storage, use anhydrous ethyl acetate in amber vials under nitrogen .

How can researchers design a scalable continuous-flow synthesis for this compound?

Advanced Research Question
Implement microfluidic reactors to enhance heat/mass transfer and minimize side reactions. Optimize parameters like flow rate (0.1–5 mL/min) and residence time (2–10 min) using real-time FTIR monitoring. Compare batch vs. flow yields to validate scalability. Reference pilot-scale studies on analogous bromoamides for reactor design insights .

What strategies mitigate environmental risks when handling this compound?

Basic Research Question
Follow green chemistry principles :

  • Use biodegradable solvents (e.g., ethanol) for extractions.
  • Neutralize waste bromides with AgNO₃ to precipitate AgBr for safe disposal.
  • Conduct ecotoxicity assays (e.g., Daphnia magna LC50) to assess environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.